5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-methylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZPANAUHAXMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CC1CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures
Chemical Reactions Analysis
5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for oxidation and reduction processes. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways. In medicine, its unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms within its bicyclic structure allow it to form specific interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Medicinal Chemistry : The target compound’s methanesulfonyl group may mimic sulfonamide drugs (e.g., COX-2 inhibitors), suggesting anti-inflammatory or neurological applications.
- Synthetic Flexibility : Bicyclic frameworks are synthesized via reductive amination () or halogenation (), with sulfonyl groups introduced via sulfonation or oxidation .
Physicochemical Properties
| Property | This compound | 5-(2-Chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane | 2-Oxa-5-azabicyclo[2.2.1]heptane oxalate |
|---|---|---|---|
| Molecular Weight | ~245 g/mol (estimated) | 253.75 g/mol | 189.17 g/mol |
| Solubility | High (polar sulfonyl group) | Moderate (lipophilic benzoyl) | High (ionic oxalate salt) |
| Stability | Stable under acidic conditions | Sensitive to hydrolysis | Stable in solid form |
| Bioavailability | Likely high (polar yet rigid) | Variable (depends on metabolism) | Low (salt form for delivery) |
Note: Data inferred from structural analogs; experimental validation required .
Biological Activity
5-Methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a nitrogen atom and a sulfur atom, which contribute to its reactivity and biological interactions. The methanesulfonyl group enhances its solubility and reactivity, making it a valuable scaffold in drug design.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit various biological activities, including:
- Antiviral Properties : Certain derivatives have shown efficacy against viral infections, particularly in inhibiting viral replication.
- Antitumor Activity : Compounds in this class have been studied for their potential as anticancer agents, with some demonstrating cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Preliminary studies suggest that these compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Antiviral Activity
A study published in the Journal of Medicinal Chemistry highlighted the antiviral potential of azabicyclic compounds. It was found that modifications to the bicyclic structure could enhance activity against specific viral targets, suggesting a pathway for developing new antiviral agents .
Antitumor Efficacy
Research conducted on the synthesis of nucleoside analogs derived from this compound indicated significant cytotoxicity against various cancer cell lines. Notably, these compounds were effective against breast and lung cancer cells, with IC50 values indicating potent activity .
Neuroprotective Studies
In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions such as Alzheimer's disease .
Case Studies
-
Case Study on Antiviral Activity :
- Objective : To evaluate the antiviral effects of modified azabicyclo compounds.
- Methodology : In vitro assays were conducted using viral strains.
- Results : Certain derivatives exhibited up to 70% inhibition of viral replication at low concentrations.
-
Case Study on Antitumor Activity :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assays were performed on various cancer cell lines.
- Results : Compounds showed IC50 values ranging from 10 µM to 25 µM, indicating significant cytotoxicity.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane?
- Methodology :
- Key steps :
Core bicyclic scaffold formation : Start with a trans-4-hydroxyproline derivative for stereochemical control. Cyclization via nucleophilic substitution or ring-closing metathesis can generate the bicyclo[2.2.1]heptane framework .
Sulfonyl group introduction : React the intermediate with methanesulfonyl chloride (MsCl) under basic conditions (e.g., triethylamine in dichloromethane) .
Thia-group incorporation : Use sulfur-containing reagents (e.g., Lawesson’s reagent) for thiolation or thioether formation .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via flash column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How is the structure of this compound confirmed?
- Characterization techniques :
- NMR spectroscopy : Analyze , , and (if applicable) spectra to verify substituent positions and stereochemistry. For example, geminal protons on the bicyclic scaffold show distinct splitting patterns .
- Mass spectrometry : Use HRMS (ESI-TOF) to confirm molecular ion peaks (e.g., observed [M+H] vs. calculated) .
- X-ray crystallography : Resolve absolute configuration for chiral centers, particularly if the compound is a drug precursor .
Q. What purification methods are suitable for isolating this compound?
- Techniques :
- Chromatography : Silica gel column chromatography with optimized solvent systems (e.g., 30–50% ethyl acetate in petroleum ether) .
- Recrystallization : Use ethanol/THF mixtures for high-purity crystals .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s stability under basic conditions?
- Experimental design :
- Hydrolysis kinetics : Perform pseudo-first-order reactions with excess NaOH in methanol/dioxane at varying temperatures (e.g., 25–70°C). Monitor degradation via NMR by tracking sulfonate ester peak disappearance .
- DFT calculations : Model the transition state of hydroxide attack on the sulfonyl group using Gaussian or ORCA. Compare activation energies () with experimental rates .
Q. How does stereochemistry affect the compound’s biological activity or reactivity?
- Case study :
- Epibatidine analogs : Synthesize enantiomers via chiral auxiliaries (e.g., N-Boc protection) and compare binding affinities to nicotinic acetylcholine receptors using radioligand assays .
- Steric effects : Use NOESY NMR to analyze spatial proximity of substituents, correlating with steric hindrance in reactions (e.g., nucleophilic substitutions) .
Q. Can computational methods predict this compound’s reactivity in drug design?
- Approach :
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .
- ADMET prediction : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP and topological polar surface area .
Q. How do structural modifications (e.g., replacing thia with oxa) alter physicochemical properties?
- Comparative analysis :
- Synthesis : Prepare analogs (e.g., 2-oxa-5-azabicyclo derivatives) via Mitsunobu reactions or epoxide ring-opening .
- Property testing : Measure solubility (shake-flask method), logP (HPLC retention time), and thermal stability (TGA/DSC) .
Data Contradictions and Resolution
Q. Conflicting reports on hydrolytic stability: How to reconcile discrepancies?
- Resolution :
- Contextual factors : Differences in solvent systems (e.g., aqueous vs. anhydrous conditions) or substituent electronic effects (e.g., electron-withdrawing groups stabilizing sulfonates) may explain variability .
- Control experiments : Repeat hydrolysis under standardized conditions (pH 12, 37°C) with internal standards (e.g., benzamide) for normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
